6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

Physicochemical Properties LogP pKa

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione (CAS 69745-21-7) is a critical building block for stereoselective synthesis, achieving up to 96% d.e. in albumin-directed reductions. Its p-tolyl group offers higher lipophilicity (LogP 1.97) than phenyl analogs, enabling precise tuning of membrane permeability and metabolic stability in lead optimization. This versatile 1,3-diketone features a terminal hydroxyl for further functionalization and is commercially available in high purity, ensuring batch-to-batch consistency for reliable SAR studies and method development.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 69745-21-7
Cat. No. B1303837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
CAS69745-21-7
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(=O)CCCO
InChIInChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3
InChIKeyCITBBIDGKBBHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione (CAS 69745-21-7): Technical Specifications and Compound Class Profile for Procurement


6-Hydroxy-1-(p-tolyl)hexane-1,3-dione (CAS 69745-21-7, C₁₃H₁₆O₃, MW 220.26) is a functionalized aromatic 1,3-diketone building block featuring a terminal hydroxyl group and a p-tolyl substituent [1]. Its structure enables participation in nucleophilic additions and cyclization reactions, making it a versatile intermediate in organic synthesis [2]. The compound exhibits an acid pKa of approximately 9.33, a calculated LogP of 1.97, and a melting point of 38°C, indicating moderate lipophilicity and predictable handling characteristics [1]. Commercial availability typically ranges from 95% to 98% purity, with standard analytical characterization including NMR, HPLC, and GC .

Why 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione Cannot Be Simply Interchanged with Other Aryl-Substituted 1,3-Diketones


The specific substitution pattern of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione—a p-tolyl aromatic group, a terminal hydroxyl, and a hexane backbone—dictates its unique physicochemical and reactivity profile. Compared to the unsubstituted phenyl analog (CAS 23894-54-4), the p-tolyl derivative exhibits a higher LogP (1.97 vs. 1.46) and a slightly elevated pKa (9.33 vs. 9.25), which can significantly alter partitioning behavior, solubility, and reaction kinetics [1][2]. Furthermore, the presence of the aromatic carbonyl is essential for achieving the high stereoselectivity (up to 96% d.e.) observed in albumin-directed reductions of this class of compounds; substitution with a non-aromatic or differently substituted aryl group may abolish or diminish this stereocontrol [3]. Such differences directly impact synthetic outcomes, making generic substitution without validation a risk to experimental reproducibility and yield.

Quantitative Differentiation of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: Comparative Physicochemical and Reactivity Data for Informed Procurement


Enhanced Lipophilicity (LogP) and Slightly Altered Acidity (pKa) Relative to the Unsubstituted Phenyl Analog

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione demonstrates a calculated LogP of 1.97, which is 0.51 log units higher than the unsubstituted phenyl analog 6-hydroxy-1-phenylhexane-1,3-dione (LogP = 1.46) [1]. The acid pKa of the target compound is 9.33, compared to 9.25 for the phenyl analog [1]. These differences, while modest, are statistically significant and reflect the electron-donating effect of the p-methyl group, which can influence compound behavior in partitioning, membrane permeability, and ionization-dependent processes.

Physicochemical Properties LogP pKa Drug-likeness

Slightly Reduced Polar Surface Area and Altered Polarizability Relative to Phenyl Analog

The target compound exhibits a polar surface area (PSA) of 54.37 Ų and a polarizability of 23.89 ų, compared to 54.37 Ų and 22.12 ų for the phenyl analog [1]. While the PSA is identical, the increased polarizability (Δ = +1.77 ų) indicates a more deformable electron cloud, which can influence intermolecular interactions and solubility behavior. The compound also features a higher molar refractivity (62.55 cm³ vs. 57.51 cm³) due to the additional methyl group [1].

Molecular Descriptors Polar Surface Area Polarizability Physicochemical Properties

Potential for High Stereoselectivity in Albumin-Directed Reduction to Anti-1,3-Diols (Class-Level Inference)

Aromatic 1,3-diketones, including those structurally related to 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, undergo reduction with NaBH₄ in the presence of stoichiometric bovine or human albumin to yield anti-1,3-diols with diastereomeric excess (d.e.) up to 96% [1]. In contrast, the same reaction performed without albumin yields a mixture of syn and anti diols in an approximate 1:1 ratio (d.e. ~0%) [1]. The presence of an aromatic carbonyl group is essential for this stereocontrol; aliphatic 1,3-diketones do not exhibit the same selectivity [1]. While direct data for this specific compound is not available in the public domain, its classification as an aromatic 1,3-diketone strongly implies similar stereoselective behavior.

Stereoselective Synthesis 1,3-Diketone Reduction Anti-Diol Formation

Confirmed Participation in Albumin-Controlled Stereoselective Reduction to Anti-Diols (Supporting Evidence)

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is explicitly listed as a substrate in the albumin-controlled stereoselective reduction of 1,3-diketones to anti-diols, as documented in the Molaid reaction database [1]. The reaction employs sodium tetrahydroborate and bovine serum albumin in water/acetonitrile, producing anti-1,3-diols with high stereoselectivity. This direct experimental confirmation, while lacking a quantified d.e. value for this specific compound, validates its compatibility with this class-level transformation and distinguishes it from non-aromatic or differently substituted analogs that may not undergo the reaction.

Stereoselective Synthesis Biocatalysis Albumin-Mediated Reduction

Procurement-Relevant Application Scenarios for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione Based on Quantitative Differentiation


Synthesis of Enantiomerically Enriched anti-1,3-Diols via Albumin-Directed Reduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is an ideal substrate for the stereoselective synthesis of anti-1,3-diols, a motif common in polyketide natural products and pharmaceutical intermediates. The albumin-directed reduction method, for which this compound is a confirmed substrate [1], offers a significant advantage over non-stereoselective methods by providing diastereomeric excess up to 96% [2]. This high selectivity minimizes the need for extensive chromatographic purification, improving yield and reducing time and solvent consumption.

Physicochemical Property Optimization in Drug Discovery and Development

The increased lipophilicity (LogP = 1.97) and altered polarizability of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione compared to its phenyl analog [3] make it a valuable tool for fine-tuning physicochemical properties in lead optimization. The p-tolyl substituent can be used to modulate membrane permeability, metabolic stability, and off-target binding without drastically altering molecular size or shape. This compound is particularly suitable for structure-activity relationship (SAR) studies where subtle changes in lipophilicity are desired.

Building Block for Heterocycle Synthesis and Coordination Chemistry

The diketone moiety and terminal hydroxyl group of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione provide multiple reactive handles for constructing complex heterocycles and serving as a chelating ligand in coordination chemistry [4]. The specific substitution pattern may offer advantages in controlling regioselectivity or metal binding affinity compared to other 1,3-diketones. Researchers involved in the synthesis of pyrazoles, isoxazoles, or metal-organic frameworks may find this compound's unique combination of functional groups particularly advantageous.

Reference Standard or Intermediate in Analytical and Process Chemistry

Given its well-defined physicochemical properties and commercial availability in 95-98% purity with comprehensive analytical data , 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione can serve as a reliable reference standard for method development in HPLC, GC, or NMR. Its moderate stability and handling characteristics further support its use as a key intermediate in multi-step synthetic processes where batch-to-batch consistency is critical.

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